molecular formula C15H12N2O2 B2757574 3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2603-56-7

3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2757574
CAS No.: 2603-56-7
M. Wt: 252.273
InChI Key: ZCFQTRMCHISKCA-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 2-methylphenyl group is attached to the third position of the quinazoline ring, and the compound also contains two keto groups at the 2 and 4 positions.

Biochemical Analysis

Biochemical Properties

Based on its structural similarities to other quinazoline derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with .

Cellular Effects

It could potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the compound’s interactions with these cellular components .

Molecular Mechanism

It could potentially exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression . The specific mechanisms would depend on the nature of the compound’s interactions with these biomolecules .

Temporal Effects in Laboratory Settings

It could potentially exhibit changes in its effects over time, including changes in its stability, degradation, and long-term effects on cellular function . These effects would depend on the specific experimental conditions and the nature of the compound .

Dosage Effects in Animal Models

It could potentially exhibit dose-dependent effects, including threshold effects and toxic or adverse effects at high doses . The specific effects would depend on the dosage and the specific animal model used .

Metabolic Pathways

It could potentially interact with various enzymes and cofactors and influence metabolic flux or metabolite levels . The specific pathways would depend on the nature of the compound and the specific metabolic context .

Transport and Distribution

It could potentially interact with various transporters or binding proteins and influence its localization or accumulation . The specific transport and distribution patterns would depend on the nature of the compound and the specific cellular context .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications . The specific localization patterns would depend on the nature of the compound and the specific cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-methylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinazoline derivatives with higher oxidation states.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Aromatic ring-substituted quinazoline derivatives.

Scientific Research Applications

3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family, lacking the 2-methylphenyl group.

    2-Methylquinazoline: A derivative with a methyl group at the second position of the quinazoline ring.

    4-Hydroxyquinazoline: A derivative with a hydroxyl group at the fourth position of the quinazoline ring.

Uniqueness

3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-methylphenyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQTRMCHISKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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